molecular formula C20H17N5O2S B2918274 3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034223-98-6

3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2918274
CAS RN: 2034223-98-6
M. Wt: 391.45
InChI Key: QIRNGBHUJALWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Molecular Docking

Research has demonstrated that derivatives of thiazole and benzothiazole fused with pyranopyrimidine exhibit selective cytotoxicity to cancer cells compared to normal cells. One study synthesized a new class of these compounds and evaluated their antiproliferative activity against multiple cancer cell lines, revealing that certain derivatives showed potent activity. Molecular docking studies suggested these molecules bind selectively in the colchicine binding site of the tubulin polymer, indicating a mechanism of action relevant to cancer therapy (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antimicrobial Activity

Another research direction involves the antimicrobial properties of thiazolopyridine and thiazolopyrimidine derivatives. These compounds have been synthesized and tested for their effectiveness against various microbial strains. Studies show that certain fluorinated derivatives of these compounds possess significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (El-Maghraby, Ali, Ahmed, & El-Gaby, 2002).

Antibacterial and Antifungal Activity

Research into novel benzothiazole pyrimidine derivatives has shown that these compounds exhibit excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases. This suggests their potential as new agents in combating resistant strains of bacteria and fungi (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

GyrB Inhibitors and Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been explored for their inhibitory effects on Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promising antituberculosis activity. This highlights the potential of thiazole-aminopiperidine hybrid analogues in tuberculosis treatment (Jeankumar et al., 2013).

Synthesis Efficiency and Biological Evaluation

The efficiency of synthesis methods for thiazolo and benzothiazole derivatives under microwave irradiation has been improved, leading to the discovery of compounds with selective cytotoxicity against cancer cells. This approach not only enhances the synthesis process but also contributes to the identification of potential antiproliferative agents (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19-14-4-3-9-21-17(14)22-12-25(19)13-7-10-24(11-8-13)20(27)18-23-15-5-1-2-6-16(15)28-18/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRNGBHUJALWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.